
Tetrasodium 3,3'-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various applications in the chemical and biological fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) involves multiple steps. The process typically starts with the diazotization of 1-amino-8-hydroxy-3,6-disulphonatonaphthalene, followed by coupling with 4,1-phenyleneazo compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various aromatic compounds, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo groups in the compound can interact with various substrates, leading to changes in color that are useful in analytical and diagnostic applications. The pathways involved often include complexation with metal ions and interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonate)
- 4,4’-Bis[7-(1-amino-8-hydroxy-2,4-disulfo)-naphthylazo]-3,3’-bitolyl tetrasodium salt
Uniqueness
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is unique due to its specific structural features, which provide excellent stability and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes .
Eigenschaften
CAS-Nummer |
83846-57-5 |
|---|---|
Molekularformel |
C36H21N9Na4O13S2 |
Molekulargewicht |
943.7 g/mol |
IUPAC-Name |
tetrasodium;5-[[4-[[8-amino-7-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.4Na/c37-31-30-17(13-28(59(53,54)55)32(31)44-40-20-5-1-18(2-6-20)38-42-22-9-11-26(46)24(15-22)35(49)50)14-29(60(56,57)58)33(34(30)48)45-41-21-7-3-19(4-8-21)39-43-23-10-12-27(47)25(16-23)36(51)52;;;;/h1-16,46-48H,37H2,(H,49,50)(H,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
REOKHXKWHMCABB-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


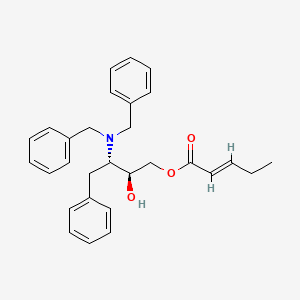
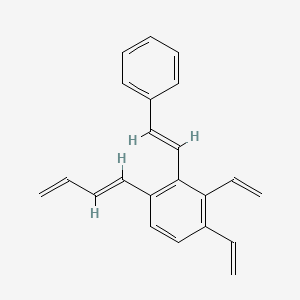
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
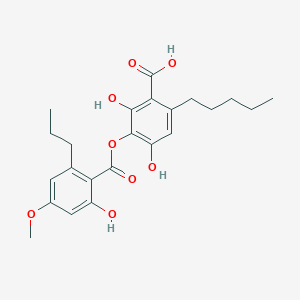
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
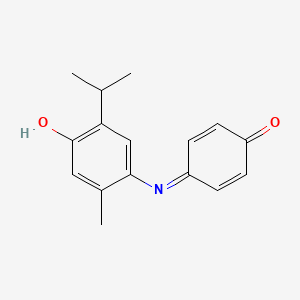

![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)


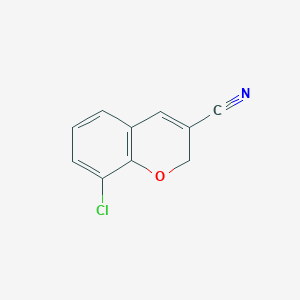

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
